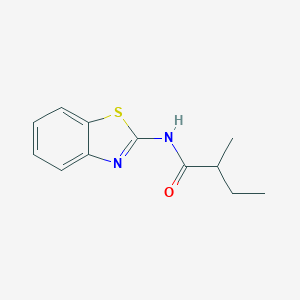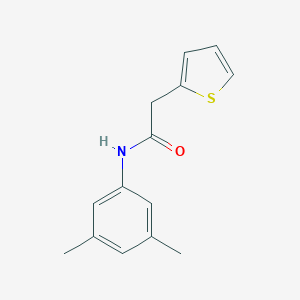![molecular formula C23H21NOS3 B430378 1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE](/img/structure/B430378.png)
1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core, dithiol groups, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,2,7-trimethyl-3-thioxo-2,3-dihydroquinoline with a phenyl-substituted dithiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The phenyl ring and other substituents can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiol groups would yield disulfides, while reduction of the quinoline core could lead to dihydroquinoline derivatives.
科学的研究の応用
1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The dithiol groups may interact with metal ions, affecting enzymatic activities and redox balance within cells. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
類似化合物との比較
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core.
Dithiol Compounds: Molecules such as dithiothreitol and dithiolane derivatives.
Uniqueness: 1-{5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE is unique due to its combination of a quinoline core, dithiol groups, and a phenyl ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C23H21NOS3 |
|---|---|
分子量 |
423.6g/mol |
IUPAC名 |
1-[(2Z)-5-phenyl-2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiol-4-yl]ethanone |
InChI |
InChI=1S/C23H21NOS3/c1-13-10-11-16-17(12-13)24-23(3,4)21(26)18(16)22-27-19(14(2)25)20(28-22)15-8-6-5-7-9-15/h5-12,24H,1-4H3/b22-18+ |
InChIキー |
XVXAZRKWTWDOHV-RELWKKBWSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C(N2)(C)C |
異性体SMILES |
CC1=CC2=C(C=C1)/C(=C/3\SC(=C(S3)C(=O)C)C4=CC=CC=C4)/C(=S)C(N2)(C)C |
正規SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C(N2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[6-(2-Ethoxyphenoxy)hexyl]-4-methylpiperidine](/img/structure/B430302.png)

![N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B430305.png)







